molecular formula C18H17N3O2 B4521354 N-[3-(acetylamino)phenyl]-2-(1H-indol-1-yl)acetamide

N-[3-(acetylamino)phenyl]-2-(1H-indol-1-yl)acetamide

Cat. No.: B4521354
M. Wt: 307.3 g/mol
InChI Key: UMWVPBLQIBRCLP-UHFFFAOYSA-N
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Description

N-[3-(Acetylamino)phenyl]-2-(1H-indol-1-yl)acetamide is a synthetic indole-acetamide derivative intended for research applications. Compounds featuring the indole scaffold are extensively investigated due to their broad spectrum of biological activities, which include antimicrobial , antioxidant , and potential interaction with biological targets like the estrogen receptor . The specific substitution pattern on the acetamide nitrogen in this molecule suggests it is a valuable chemical tool for researchers developing and screening novel pharmacologically active agents, particularly in the areas of infectious disease and oxidative stress studies. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(3-acetamidophenyl)-2-indol-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2/c1-13(22)19-15-6-4-7-16(11-15)20-18(23)12-21-10-9-14-5-2-3-8-17(14)21/h2-11H,12H2,1H3,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMWVPBLQIBRCLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)CN2C=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(acetylamino)phenyl]-2-(1H-indol-1-yl)acetamide typically involves the reaction of 3-(acetylamino)aniline with 1H-indole-1-acetic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions generally include:

  • Solvent: Dichloromethane or dimethylformamide
  • Temperature: Room temperature to 50°C
  • Reaction time: 12-24 hours

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar reaction conditions with optimized parameters to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-[3-(acetylamino)phenyl]-2-(1H-indol-1-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the indole ring and the phenyl ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium

    Reduction: Lithium aluminum hydride in dry ether

    Substitution: Halogenation using bromine or chlorination using thionyl chloride

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones

    Reduction: Formation of amines or alcohols

    Substitution: Formation of halogenated derivatives

Scientific Research Applications

N-[3-(acetylamino)phenyl]-2-(1H-indol-1-yl)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[3-(acetylamino)phenyl]-2-(1H-indol-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Key Structural Features :

  • Indole ring : A bicyclic structure with a pyrrole ring fused to benzene, enabling π-π stacking and hydrogen bonding.
  • Acetylamino group: Enhances solubility and modulates receptor binding.
  • Phenyl spacer : Facilitates steric flexibility for interactions with biological targets.

Biological Activity :
The compound exhibits antimicrobial and anticancer properties, likely due to its ability to mimic tryptophan and bind to enzyme active sites or receptors . Unlike brominated derivatives, the absence of bromine in the parent compound may reduce halogen-mediated interactions but improve metabolic stability.

Comparison with Similar Compounds

The following table and analysis highlight structural and functional differences between the target compound and its analogs:

Compound Name Structural Features Biological Activity Key References
N-[3-(Acetylamino)phenyl]-2-(1H-indol-1-yl)acetamide Indole + acetylamino-phenyl acetamide; no halogen substituents Antimicrobial, anticancer
4-Bromo derivative Bromine at indole C4 position Enhanced receptor binding; unique pharmacological properties (e.g., enzyme modulation)
6-Bromo derivative Bromine at indole C6 position Antimicrobial activity; distinct binding affinity compared to C4-bromo analog
N-(2,4-Dimethoxyphenyl)-2-(1-methylindol-3-yl)acetamide Methoxy groups on phenyl; methylated indole Potential CNS activity (neurotransmitter receptor interaction)
5-Bromoindole Simple brominated indole Anticancer properties
N-(4-Methoxyphenyl)-2-(1H-indol-3-yl)acetamide Methoxy-substituted phenyl Antioxidant, antimicrobial
Hydroxyimino-methyl indole derivatives Oxime group at indole C3 High antioxidant activity (FRAP/DPPH assays)

Key Findings :

Role of Halogenation: Bromine at C4 () enhances receptor binding and enzyme modulation, likely due to increased electron-withdrawing effects and steric bulk. C6-bromo substitution () shifts activity toward antimicrobial effects, suggesting positional sensitivity in biological targets. The non-brominated parent compound retains anticancer activity but may exhibit reduced potency compared to halogenated analogs .

Substituent Effects: Methoxy groups () improve solubility and CNS penetration, enabling interactions with neurotransmitter receptors. Hydroxyimino-methyl derivatives () demonstrate superior antioxidant capacity due to radical-scavenging oxime groups.

Structural Flexibility: Methylation of the indole nitrogen () reduces metabolic degradation, prolonging biological half-life. Acetylamino vs. Methoxy: The acetylamino group in the target compound provides a balance between hydrophilicity and binding specificity compared to methoxy-substituted analogs .

Research Implications

  • Drug Design : Bromination at specific indole positions (C4/C6) offers a tunable strategy for enhancing target selectivity.
  • Antioxidant vs. Antimicrobial Activity : Structural modifications (e.g., oxime groups) can redirect indole-acetamide derivatives toward antioxidant applications .
  • Metabolic Stability: Non-halogenated derivatives like the parent compound may offer advantages in pharmacokinetics despite slightly reduced potency.

Biological Activity

N-[3-(acetylamino)phenyl]-2-(1H-indol-1-yl)acetamide is a synthetic organic compound that has garnered attention for its diverse biological activities. This compound features an indole moiety and an acetylamino group, which contribute to its interaction with various biological targets. Understanding the biological activity of this compound is crucial for potential therapeutic applications, particularly in the fields of oncology and antimicrobial research.

Chemical Structure and Properties

The molecular formula of this compound is C_{15}H_{16}N_{2}O_{2}, with a molecular weight of approximately 256.30 g/mol. Its structure includes:

  • Indole Ring : A bicyclic structure known for its ability to interact with multiple biological targets.
  • Acetylamino Group : Enhances solubility and can influence binding affinity to receptors.

Table 1: Structural Features of this compound

FeatureDescription
Indole MoietyBicyclic structure, interacts with enzymes/receptors
Acetylamino GroupEnhances binding affinity
Molecular Weight256.30 g/mol

Anticancer Activity

This compound has shown promising anticancer properties in various studies. It has been reported to exhibit cytotoxic effects against several cancer cell lines, including colon (HT29), prostate (PC3), and lung (H460M) carcinoma cells. The mechanism of action appears to involve apoptosis induction and cell cycle arrest.

Case Study: Antitumor Efficacy

In a study assessing the cytotoxicity of similar indole derivatives, compounds were incubated with cancer cell lines for 144 hours, followed by evaluation using the MTT assay. The results indicated significant cytotoxic effects at varying concentrations, highlighting the potential of these compounds in cancer therapy .

Antimicrobial Activity

The compound also exhibits notable antimicrobial properties. Research indicates effectiveness against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The presence of the indole moiety is believed to enhance membrane permeability, facilitating bacterial inhibition.

Table 2: Antimicrobial Activity Against Bacterial Strains

Bacterial StrainActivity Level
Staphylococcus aureusEffective
Methicillin-resistant S. aureus (MRSA)Effective
Escherichia coliModerately effective
Candida albicansModerate effectiveness

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression or bacterial metabolism.
  • Receptor Binding : The indole structure allows for interactions with neurotransmitter receptors, potentially influencing cellular signaling pathways.

Q & A

Basic: What are the primary synthetic routes for N-[3-(acetylamino)phenyl]-2-(1H-indol-1-yl)acetamide, and how are purity/yield optimized?

Answer:
The synthesis typically involves a multi-step process:

  • Step 1: Coupling of indole derivatives (e.g., 1H-indole) with activated acetamide intermediates under nucleophilic substitution conditions. For example, bromoacetamide derivatives are reacted with indole in polar aprotic solvents (e.g., DMF) using potassium carbonate as a base .
  • Step 2: Introduction of the acetylamino group via acetylation of the phenyl ring using acetic anhydride or acetyl chloride in the presence of a catalyst (e.g., H₂SO₄) .
  • Optimization: Yield (60–85%) and purity (>95%) are enhanced by chromatographic purification (silica gel) and recrystallization from ethanol/water mixtures. Reaction temperatures (80–100°C) and stoichiometric ratios (1:1.2 indole:acetamide) are critical .

Basic: How does the structural configuration of this compound influence its biological activity?

Answer:
The indole moiety mimics tryptophan, enabling interactions with tryptophan-binding pockets in enzymes/receptors (e.g., serotonin receptors or cytochrome P450 isoforms) . The acetylamino group enhances solubility and stabilizes hydrogen bonding with target proteins. Key structural features include:

  • Indole ring: Planar aromatic system for π-π stacking with hydrophobic residues.
  • Acetamide linker: Facilitates conformational flexibility for target engagement.
  • Substituent positions: Bromine or fluorine at the 4-position of indole (in analogs) increases electrophilicity and binding affinity .

Advanced: How can researchers resolve contradictions in reported biological activities (e.g., anti-inflammatory vs. anticancer effects) of this compound?

Answer:
Contradictions arise due to variability in assay conditions or target specificity. To address this:

  • Standardize assays: Use consistent cell lines (e.g., HeLa for anticancer, RAW 264.7 for anti-inflammatory) and controls (e.g., IC₅₀ values for doxorubicin).
  • Mechanistic studies: Perform RNA sequencing or proteomics to identify differentially expressed pathways (e.g., NF-κB inhibition for anti-inflammatory activity vs. apoptosis induction via Bcl-2 downregulation for anticancer effects) .
  • Structural analogs: Compare activity of derivatives (e.g., bromo- vs. methoxy-substituted indoles) to isolate substituent-specific effects .

Advanced: What computational methods are effective in predicting the binding interactions of this compound with biological targets?

Answer:

  • Molecular docking: Use AutoDock Vina or Schrödinger Suite to model interactions with receptors (e.g., COX-2 or EGFR). Key parameters include binding energy (ΔG < −7 kcal/mol) and hydrogen bond distances (<2.5 Å) .
  • MD simulations: GROMACS or AMBER can assess stability of ligand-receptor complexes over 100-ns trajectories. Metrics include RMSD (<2 Å) and solvent-accessible surface area (SASA) .
  • QSAR models: Correlate substituent electronic properties (Hammett σ values) with activity to design optimized analogs .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Answer:

  • ¹H/¹³C NMR: Confirm structure via chemical shifts (e.g., indole NH at δ 10–12 ppm, acetyl CH₃ at δ 2.1 ppm) .
  • FT-IR: Identify amide C=O stretching (1650–1700 cm⁻¹) and N-H bending (1550–1600 cm⁻¹) .
  • HRMS: Validate molecular weight (e.g., [M+H]⁺ at m/z 335.1 for C₁₈H₁₇N₃O₂) with <5 ppm error .

Advanced: How can researchers optimize reaction conditions for large-scale synthesis while minimizing byproducts?

Answer:

  • Catalyst screening: Transition from homogeneous (e.g., K₂CO₃) to heterogeneous catalysts (e.g., Amberlyst-15) for easier recovery and reduced waste .
  • Flow chemistry: Implement continuous flow reactors to control exothermic reactions and improve heat transfer (yield increases by 10–15%) .
  • Byproduct analysis: Use LC-MS to identify impurities (e.g., diacetylated byproducts) and adjust stoichiometry or reaction time .

Basic: What are the key stability considerations for storing this compound?

Answer:

  • Light sensitivity: Store in amber vials at −20°C to prevent photodegradation of the indole ring.
  • Moisture control: Use desiccants (silica gel) to avoid hydrolysis of the acetamide group.
  • pH stability: Maintain neutral conditions (pH 6–8); acidic/basic conditions hydrolyze the amide bond .

Advanced: How can researchers validate the compound’s mechanism of action in complex biological systems?

Answer:

  • Knockout models: Use CRISPR-Cas9 to delete putative targets (e.g., COX-2) and assess activity loss .
  • Isothermal titration calorimetry (ITC): Measure binding affinity (Kd) and stoichiometry (n) with purified proteins .
  • Metabolomics: Track downstream metabolites (e.g., arachidonic acid derivatives) via LC-MS to confirm pathway modulation .

Basic: What are the solubility properties of this compound, and how do they affect in vitro assays?

Answer:

  • Solubility: Moderately soluble in DMSO (50 mg/mL) but poorly in aqueous buffers (<0.1 mg/mL). Use co-solvents (e.g., 0.1% Tween-80) for cell-based assays .
  • Stock solutions: Prepare in DMSO at 10 mM and dilute in culture media (<0.1% DMSO final) to avoid cytotoxicity .

Advanced: What strategies are effective in improving the pharmacokinetic profile of this compound?

Answer:

  • Prodrug design: Mask the acetamide group with enzymatically cleavable moieties (e.g., ester prodrugs) to enhance oral bioavailability .
  • Lipid nanoparticle encapsulation: Increase plasma half-life from 2 h to >6 h by reducing renal clearance .
  • CYP inhibition assays: Co-administer with CYP3A4 inhibitors (e.g., ketoconazole) to mitigate first-pass metabolism .

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[3-(acetylamino)phenyl]-2-(1H-indol-1-yl)acetamide
Reactant of Route 2
Reactant of Route 2
N-[3-(acetylamino)phenyl]-2-(1H-indol-1-yl)acetamide

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